molecular formula C10H17NO3 B2401964 tert-Butyl allyl(2-oxoethyl)carbamate CAS No. 251948-88-6

tert-Butyl allyl(2-oxoethyl)carbamate

Cat. No. B2401964
M. Wt: 199.25
InChI Key: WHKTUZWBJIESMU-UHFFFAOYSA-N
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Description

“tert-Butyl allyl(2-oxoethyl)carbamate” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for “tert-Butyl allyl(2-oxoethyl)carbamate” is 1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 . This indicates the presence of an allyl group, a carbamate group, and a 2-oxoethyl group in the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl allyl(2-oxoethyl)carbamate” has a storage temperature of -20°C . It has a refractive index of n20/D 1.455 (lit.) . The compound is predicted to have a density of 1.035±0.06 g/cm3 .

Scientific Research Applications

  • Cyclizative Atmospheric CO2 Fixation

    • Tert-Butyl allyl(2-oxoethyl)carbamate is utilized in the cyclizative atmospheric CO2 fixation process involving unsaturated amines, resulting in cyclic carbamates with iodomethyl groups. This process is efficient and operates under mild conditions, making it a noteworthy application in carbon capture and utilization strategies (Takeda et al., 2012).
  • Preparation of Thieno[3,2-b]pyrroles

    • Tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates, derivatives of tert-butyl allyl(2-oxoethyl)carbamate, are used in the synthesis of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles, showcasing the compound's role in the preparation of complex organic structures (Brugier, Outurquin, & Paulmier, 2001).
  • Selective Deprotection and Acylation

    • The compound plays a role in the synthesis of penta-N-protected polyamides, where selective deprotection and acylation are key steps. This application is significant in the field of polyamide chemistry and highlights the versatility of tert-butyl allyl(2-oxoethyl)carbamate in complex organic syntheses (Pak & Hesse, 1998).
  • Allylation of Erythromycin Derivatives

    • This compound is used in the allylation of erythromycin 9-oxime derivatives, improving the yield of reactions where traditional protocols are less effective. This application is particularly relevant in the modification of antibiotics and the development of new pharmaceutical compounds (Stoner et al., 2003).
  • Gas-phase Elimination Kinetics Study

    • The gas-phase elimination kinetics of tert-butyl esters, including tert-butyl allyl(2-oxoethyl)carbamate, have been studied, providing valuable insights into their thermal stability and reaction mechanisms. This research is significant in understanding the behavior of these compounds under varying temperature and pressure conditions (Mora et al., 2007).
  • Synthesis of Polymerisable Antioxidants

    • The compound is instrumental in synthesizing monomeric antioxidants containing hindered phenol, which are significant in enhancing the thermal stability of polymers. This application demonstrates its utility in materials science and polymer chemistry (Pan, Liu, & Lau, 1998).
  • Synthesis of Oxazolidin-2-ones

    • Tert-butyl allylcarbamate is used in the direct synthesis of oxazolidin-2-ones via halo-induced cyclisation, indicating its role in creating compounds with potential pharmaceutical applications, such as antidepressants like toloxatone (Paisuwan et al., 2017).
  • Allylic Oxidations Catalyzed by Dirhodium Caprolactamate

    • This compound is involved in allylic oxidations, contributing to the production of enediones, ketones, and carboxylic acids. This application is significant in the field of organic synthesis and the development of new catalytic processes (McLaughlin et al., 2009).

Safety And Hazards

The safety information for “tert-Butyl allyl(2-oxoethyl)carbamate” includes an exclamation mark pictogram and a warning signal word . Hazard statements include H302 . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(2-oxoethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKTUZWBJIESMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl allyl(2-oxoethyl)carbamate

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